![molecular formula C12H15NO3 B1362492 N-(2-ethoxyphenyl)-3-oxobutanamide CAS No. 41687-09-6](/img/structure/B1362492.png)
N-(2-ethoxyphenyl)-3-oxobutanamide
Overview
Description
N-(2-ethoxyphenyl)-3-oxobutanamide, also known as NEPOB, is a compound that has been studied for its potential applications in various scientific fields. It is a derivative of the amino acid alanine and is composed of a nitrogen atom, an ethoxy group, and a phenyl ring. NEPOB is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been used in the synthesis of a variety of organic compounds. The compound has also been used in the study of biochemical and physiological effects, and its application in laboratory experiments.
Scientific Research Applications
Catalytic Selectivity
- Rhodium-Catalyzed Conjugate Additions: Rhodium-catalyzed conjugate addition reactions using 4-oxobutenamides, including N-(2-ethoxyphenyl)-3-oxobutanamide, demonstrate high regio- and enantioselectivity. This process is vital in producing oxobutanamides that can be further converted to various chemical compounds through selective derivatization (Zigterman et al., 2007).
Chemical Synthesis
- Manganese(III)-Mediated Substitution: The use of N-aryl-3-oxobutanamides in the manganese(III)-mediated oxidative substitution with methoxynaphthalenes leads to directly substituted methoxynaphthalenes and related compounds (Cong & Nishino, 2008).
- Mn(III)-Based Oxidative Cyclization: Oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate results in the synthesis of various indoline and indole derivatives. This method offers a pathway for the efficient creation of heterocyclic compounds (Kikue et al., 2015).
Biochemical Applications
- Enzymatic Reduction by Fungus: A study reveals that incubation of 3-oxobutanamides with the fungus Mortierella isabellina results in the production of (S)-3-hydroxyamides, showcasing the potential for biochemical applications in stereoselective synthesis (Quirós et al., 1997).
Material Science
- Lithium Extraction Applications: The β-carbonyl amide N,N-bis(2-ethylhexyl)-3-oxobutanamide, a related compound, has been applied in the extraction of lithium ions, demonstrating its utility in material science, particularly in metal extraction and purification processes (Ji et al., 2016).
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a range of downstream effects .
Result of Action
It is likely that the compound has a range of effects, depending on the specific targets and pathways it interacts with .
Action Environment
The action, efficacy, and stability of N-(2-ethoxyphenyl)-3-oxobutanamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSERNEEXUOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304477 | |
Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-oxobutanamide | |
CAS RN |
41687-09-6 | |
Record name | NSC165874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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